molecular formula C16H29F5S B14240029 15,15,16,16,16-Pentafluorohexadecane-1-thiol CAS No. 220414-16-4

15,15,16,16,16-Pentafluorohexadecane-1-thiol

Cat. No.: B14240029
CAS No.: 220414-16-4
M. Wt: 348.5 g/mol
InChI Key: QHNJSZVQLAWADM-UHFFFAOYSA-N
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Description

15,15,16,16,16-Pentafluorohexadecane-1-thiol is a specialized organofluorine compound characterized by the presence of five fluorine atoms at the terminal end of a hexadecane chain, with a thiol group (-SH) at the opposite end. This compound is notable for its unique chemical properties, which arise from the combination of a long hydrocarbon chain, fluorine atoms, and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,15,16,16,16-Pentafluorohexadecane-1-thiol typically involves the introduction of fluorine atoms into a hexadecane backbone followed by the addition of a thiol group. One common method is the fluorination of hexadecane using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The resulting fluorinated hexadecane is then subjected to thiolation using a thiolating agent like hydrogen sulfide (H2S) or thiourea in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of fluorinating agents and thiolating agents. The production process must ensure high purity and yield of the final product, often requiring multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

15,15,16,16,16-Pentafluorohexadecane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Hexadecane or partially fluorinated hexadecane.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

15,15,16,16,16-Pentafluorohexadecane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organofluorine compounds.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialized coatings and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 15,15,16,16,16-Pentafluorohexadecane-1-thiol is primarily influenced by its thiol group and fluorinated tail. The thiol group can form strong bonds with metal surfaces, making it useful in surface modification and catalysis. The fluorinated tail imparts hydrophobicity and chemical stability, allowing the compound to interact with lipid membranes and other hydrophobic environments. These interactions can affect molecular targets and pathways, such as membrane fluidity and protein function.

Comparison with Similar Compounds

15,15,16,16,16-Pentafluorohexadecane-1-thiol can be compared with other similar compounds, such as:

    Hexadecane-1-thiol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    Perfluorohexadecane: Fully fluorinated, without a thiol group, leading to distinct applications and interactions.

    15,15,16,16,16-Trifluorohexadecane-1-thiol: Contains fewer fluorine atoms, affecting its hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of a thiol group and five fluorine atoms, which confer unique chemical and physical properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

220414-16-4

Molecular Formula

C16H29F5S

Molecular Weight

348.5 g/mol

IUPAC Name

15,15,16,16,16-pentafluorohexadecane-1-thiol

InChI

InChI=1S/C16H29F5S/c17-15(18,16(19,20)21)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22/h22H,1-14H2

InChI Key

QHNJSZVQLAWADM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCS)CCCCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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